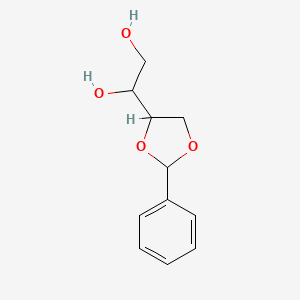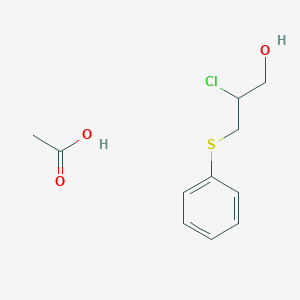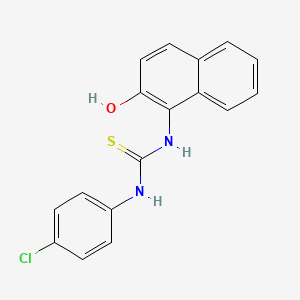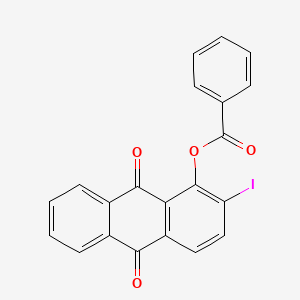
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate typically involves the iodination of 9,10-dioxo-9,10-dihydroanthracene followed by esterification with benzoic acid. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include higher-order quinones.
Reduction Reactions: Products include hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate involves its interaction with cellular components. The iodine atom can facilitate the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer applications.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)thiazoles
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, set it apart from other similar compounds.
Propiedades
Número CAS |
118184-88-6 |
|---|---|
Fórmula molecular |
C21H11IO4 |
Peso molecular |
454.2 g/mol |
Nombre IUPAC |
(2-iodo-9,10-dioxoanthracen-1-yl) benzoate |
InChI |
InChI=1S/C21H11IO4/c22-16-11-10-15-17(19(24)14-9-5-4-8-13(14)18(15)23)20(16)26-21(25)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
GTTWUJPDVXIMRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



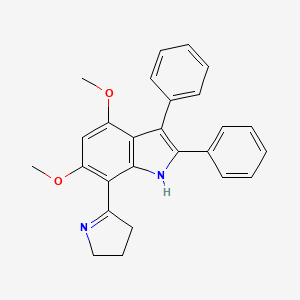
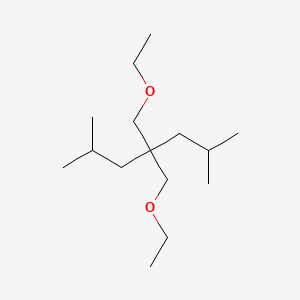
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
